

Application Note: High-Resolution Mass Spectrometry of Desmethyl Thiosildenafil-d8

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Compound of Interest

Compound Name: Desmethyl Thiosildenafil-d8

Cat. No.: B565125

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Introduction

Desmethyl Thiosildenafil is an analog of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5). As with other Sildenafil analogs, it is crucial to have robust and sensitive analytical methods for its quantification in various matrices, particularly in the context of drug development, pharmacokinetic studies, and forensic analysis. The use of a stable isotope-labeled internal standard, such as **Desmethyl Thiosildenafil-d8**, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for variability in sample preparation and instrument response.[1] This application note details a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Desmethyl Thiosildenafil using **Desmethyl Thiosildenafil-d8** as an internal standard.

Analytical Approach

The method employs a liquid chromatography system coupled to a high-resolution mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity and sensitivity for the quantification of the target analyte in complex biological matrices. The stable isotope-labeled internal standard, **Desmethyl Thiosildenafil-d8**, co-elutes with the analyte and compensates for any matrix effects or variations during the analytical process, ensuring high accuracy and precision.[2]

Molecular and Mass Information

A summary of the molecular formula and weight for Desmethyl Thiosildenafil and its deuterated internal standard is provided below.

Compound	Molecular Formula	Molecular Weight (g/mol)
Desmethyl Thiosildenafil	$C_{21}H_{28}N_6O_3S_2$	476.62[1][3]
Desmethyl Thiosildenafil-d8	$C_{21}H_{20}D_8N_6O_3S_2$	484.66

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Desmethyl Thiosildenafil from plasma samples.

Materials:

- Plasma samples containing Desmethyl Thiosildenafil
- **Desmethyl Thiosildenafil-d8** internal standard working solution (e.g., 100 ng/mL in methanol)
- Acetonitrile (HPLC grade), chilled at -20°C
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge

Procedure:

- Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the **Desmethyl Thiosildenafil-d8** internal standard working solution to each sample, blank, and quality control sample.

- Vortex briefly to mix.
- Add 300 µL of chilled acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (based on sildenafil analog analysis):

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions

MS/MS Conditions:

The following MRM transitions are proposed based on the structures of Desmethyl Thiosildenafil and its d8 analog. These should be optimized for the specific instrument used.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Desmethyl Thiosildenafil	477.17	To be determined empirically	To be optimized
Desmethyl Thiosildenafil-d8	485.22	To be determined empirically	To be optimized

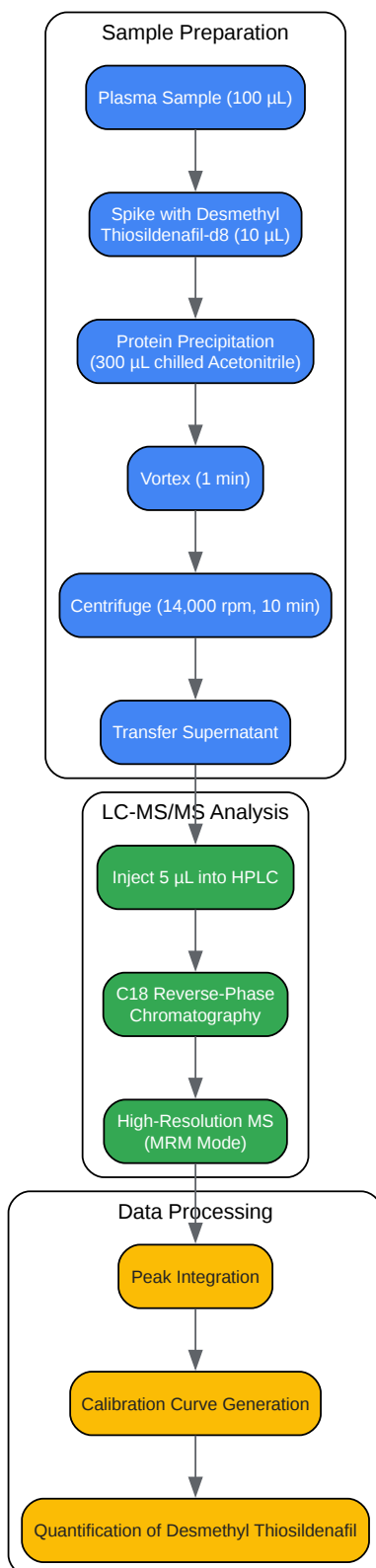
Note: The precursor ion is the $[M+H]^+$ ion. Product ions should be determined by infusing a standard solution and performing a product ion scan.

Method Validation

The analytical method should be validated according to international guidelines (e.g., EMA, FDA).[4] Key validation parameters are summarized below. This data is illustrative and based on typical performance for sildenafil analogs.

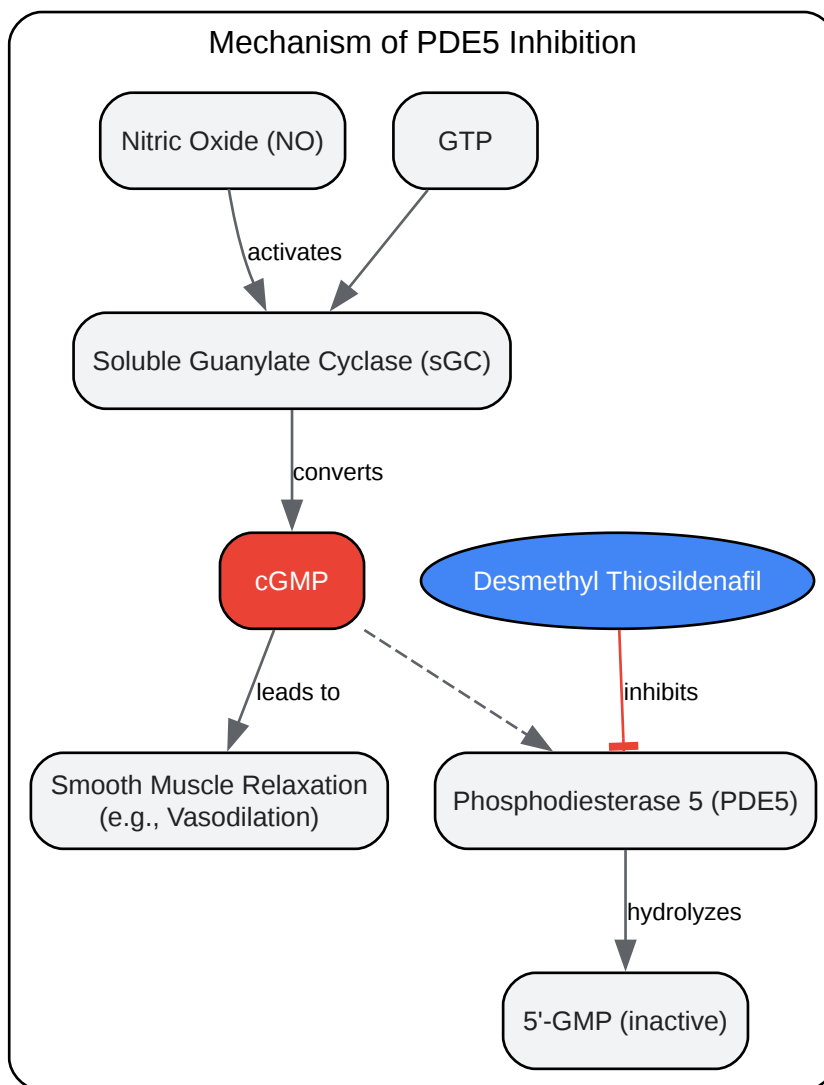
Validation Parameter	Acceptance Criteria	Example Performance
Linearity (r^2)	≥ 0.99	0.998
Lower Limit of Quantification (LLOQ)	Signal-to-noise ratio ≥ 10	0.5 ng/mL
Intra-day Precision (%RSD)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	$< 6\%$
Inter-day Precision (%RSD)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	$< 8\%$
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)	-5% to +7%
Matrix Effect	CV of IS-normalized matrix factor $\leq 15\%$	$< 10\%$
Recovery	Consistent and reproducible	$> 85\%$

Visualizations



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Caption: Experimental workflow for the quantification of Desmethyl Thiosildenafil.



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Caption: Signaling pathway of PDE5 inhibition by Sildenafil analogs.

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